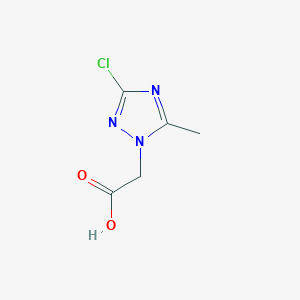

2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3-chloro-5-methyl-1,2,4-triazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-3-7-5(6)8-9(3)2-4(10)11/h2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDJMQHJDWHOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid typically involves the reaction of 3-chloro-5-methyl-1H-1,2,4-triazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid can be scaled up by optimizing the reaction conditions, such as temperature, concentration, and reaction time. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the triazole ring to other functional groups, such as amines.

Substitution: The chloro group on the triazole ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like ammonia (NH₃), thiols (RSH), and alkoxides (RO⁻) can be used under basic or neutral conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

The query asks for information on the applications of the compound "2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid." However, the provided search results primarily discuss "methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate," which is a methyl ester derivative of the target compound. Information on the specific applications of "2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid" is limited within the search results. Therefore, the following discussion will focus on the available information regarding the broader class of triazoles and related compounds, as well as the properties and potential applications of methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate.

Triazole Compounds: Overview and Applications

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms, widely recognized for their diverse applications in chemistry, biology, medicine, and industry. These compounds have demonstrated significant biological activities, including antimicrobial, antifungal, and anticancer properties .

Methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate: Properties and Potential Applications

Methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate is a specific triazole derivative with a chloro and a methyl group attached to the triazole ring, along with a methyl ester group.

Properties

- IUPAC Name: methyl 2-(3-chloro-5-methyl-1,2,4-triazol-1-yl)acetate

- Molecular Formula: C6H8ClN3O2

- Molecular Weight: 189.60 g/mol

Synthesis

The synthesis of methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate typically involves the esterification of 3-chloro-5-methyl-1H-1,2,4-triazole-1-carboxylic acid with methanol, using an acid catalyst like sulfuric acid or hydrochloric acid under reflux conditions. Industrial production may utilize continuous flow processes and automated systems for precise control of reaction parameters.

Potential Applications

- As a Chemical Intermediate: Methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate can be used as an intermediate in synthesizing more complex triazole derivatives.

- Antimicrobial and Antifungal Applications: Triazole derivatives, including methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate, have shown potential in inhibiting bacterial and fungal growth . Research indicates that triazoles can inhibit various bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. They are also known for their antifungal properties, potentially functioning by inhibiting fungal ergosterol synthesis.

- Drug Development: Triazoles are explored for potential use in drug development, particularly in designing new therapeutic agents. Some triazole derivatives have demonstrated anticancer activity by interacting with biological pathways and inhibiting enzymes, vascular endothelial growth factor receptor, and epidermal growth factor receptor.

- Agrochemicals: Triazoles are utilized in producing agrochemicals and other industrial chemicals.

Antimicrobial Activity of Triazole-Based Compounds

Several studies highlight the antimicrobial potential of triazole-based compounds. For instance, a study on antistaphylococcal triazole-based molecular hybrids found that many synthesized compounds showed high antibacterial activity against Staphylococcus aureus, with some approaching the potency of the reference drug "Ciprofloxacin" . The introduction of specific heterocyclic fragments to the triazole cycle can lead to enhanced antistaphylococcal activity .

Cytotoxic Activity

Research on N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives has shown that many of these compounds exhibit cytotoxic activity toward human cancer cell lines, such as HCT-116, HeLa, and MCF-7 . These compounds can inhibit cell proliferation by increasing the number of apoptotic cells .

Comparison with Similar Compounds

Methyl (3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetate can be compared to other triazole derivatives:

- Methyl-1H-1,2,4-triazole-3-carboxylate: This compound has a similar structure but lacks the chloro and methyl groups.

- 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid methyl ester: This compound contains additional chloro and triazole groups.

Mechanism of Action

The mechanism of action of 2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological processes. The chloro and methyl groups on the triazole ring can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and physicochemical properties of 2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid and its analogs:

Key Observations :

- Chlorine vs. Thiophene/Non-Halogen Substituents: The chlorine atom in the target compound increases electronegativity and hydrogen-bond acceptor capacity compared to thiophene (S-containing) or alkyl groups (e.g., cyclopropyl, isopropyl) .

Biological Activity

2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound belonging to the triazole family. Its unique structure, characterized by the presence of chlorine and methyl groups on the triazole ring, positions it as a potentially valuable compound in medicinal chemistry and biological research.

The compound's molecular formula is and its IUPAC name is 2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid. The presence of the triazole ring contributes to its stability and reactivity, making it an interesting candidate for various biological applications.

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of triazole can inhibit various microbial pathogens. The mechanism often involves interference with enzyme systems essential for microbial survival.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| 2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid | Antifungal | TBD |

| BOK-2 (triazole derivative) | DprE1 Inhibitor | 2.2 ± 0.1 |

| BOK-3 (triazole derivative) | DprE1 Inhibitor | 3.0 ± 0.6 |

The above table highlights the potential of triazole derivatives in inhibiting specific enzymes related to microbial infections, particularly in the context of tuberculosis treatment where DprE1 serves as a critical target .

Enzyme Inhibition

The biological activity of 2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid may also extend to enzyme inhibition. Triazoles are known to interact with cytochrome P450 enzymes, affecting metabolic pathways in various organisms. This property is crucial for developing antifungal agents that target fungal cytochrome P450 enzymes like CYP51.

Study on Antifungal Activity

In a study assessing antifungal activities against Candida albicans, several triazole derivatives were evaluated for their Minimum Inhibitory Concentration (MIC). The results indicated that modifications to the triazole ring significantly influenced antifungal potency.

Toxicity Assessments

Toxicity studies have been conducted using human fetal lung fibroblast (MRC-5) cells to evaluate the cytotoxicity of various triazole compounds. The results showed that while some compounds exhibited low toxicity (IC50 > 100 µM), others had higher cytotoxic effects comparable to established antifungals like ketoconazole .

The mechanism by which 2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid exerts its biological effects likely involves:

- Enzyme Inhibition : Binding to active sites of target enzymes.

- Disruption of Metabolic Pathways : Interfering with critical biochemical processes in pathogens.

The triazole ring's ability to form hydrogen bonds enhances its interaction with biological macromolecules, facilitating its role as an inhibitor .

Q & A

Q. What are the primary synthetic routes for 2-(3-chloro-5-methyl-1H-1,2,4-triazol-1-yl)acetic acid, and how do they compare in efficiency?

The compound is typically synthesized via two strategies:

- N-Alkylation : Reacting 3-methyl-1H-1,2,4-triazole with bromoacetate derivatives under basic conditions. This method often requires chromatographic purification due to moderate regioselectivity (N1 vs. N2 alkylation) .

- Cyclization : Using acetamide derivatives to form triazole rings, followed by functionalization. This approach, while scalable, involves multi-step sequences and optimization of cyclization conditions (e.g., temperature, solvent) . Continuous-flow synthesis has emerged as a sustainable alternative, improving reaction control and reducing purification steps .

Q. Which spectroscopic methods are most effective for characterizing structural and electronic properties?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm regioselectivity (N1 substitution) and acetic acid sidechain integration. For example, the N1 isomer shows distinct proton shifts near δ 4.5–5.0 ppm for the CH₂ group adjacent to the triazole .

- IR Spectroscopy : Identification of carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystalline forms) .

Advanced Research Questions

Q. How can regioselectivity challenges in N-alkylation be addressed to minimize isomer formation?

Selectivity in triazole alkylation is influenced by:

- Base and Solvent Selection : Polar aprotic solvents (e.g., DMF) and non-nucleophilic bases (e.g., K₂CO₃) favor N1 alkylation by stabilizing intermediates .

- Temperature Control : Lower temperatures (0–25°C) reduce side reactions but may prolong reaction times. Microwave-assisted synthesis has been explored for faster kinetics .

- Precursor Design : Introducing electron-withdrawing groups (e.g., chloro substituents) on the triazole ring enhances N1 reactivity by modulating electron density .

Q. What computational or experimental approaches resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial or enzyme inhibition studies can arise from:

- Purity Variability : Impurities from incomplete alkylation (e.g., residual N2 isomers) may skew bioassay results. HPLC-MS with >95% purity thresholds is critical .

- Structure-Activity Relationship (SAR) Modeling : DFT calculations (e.g., HOMO-LUMO gaps) and molecular docking predict binding affinities to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes. Experimental validation via enzyme kinetics (e.g., IC₅₀ measurements) reconciles computational predictions .

Q. How do solvent and catalyst systems influence the compound’s stability during storage or reaction conditions?

Stability studies reveal:

- Hydrolytic Sensitivity : The acetic acid moiety is prone to esterification or decarboxylation in acidic/basic media. Storage under inert atmospheres (N₂/Ar) at −20°C is recommended .

- Catalytic Decomposition : Transition metals (e.g., Cu²⁺) accelerate degradation via chelation with the triazole ring. Chelating agents (e.g., EDTA) or non-metallic catalysts (e.g., organocatalysts) mitigate this .

Methodological Considerations

Q. What strategies optimize yield in large-scale syntheses while maintaining sustainability?

- Continuous-Flow Reactors : Enhance heat/mass transfer, reduce solvent waste, and improve reproducibility .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported bases) enable reuse across batches .

Q. How can researchers validate the absence of toxic intermediates or byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.